3'-Carboethoxy-2-pyrrolidinomethyl benzophenone
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone
Brand Name:
Vulcanchem
CAS No.:
898774-32-8
VCID:
VC2300107
InChI:
InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
SMILES:
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Molecular Formula:
C21H23NO3
Molecular Weight:
337.4 g/mol
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone
CAS No.: 898774-32-8
Cat. No.: VC2300107
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898774-32-8 |
|---|---|
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
| Standard InChI Key | MDCLVCDRTYUDCJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator